1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid
CAS No.: 1773508-40-9
Cat. No.: VC11994572
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1773508-40-9 |
|---|---|
| Molecular Formula | C7H10F2O2 |
| Molecular Weight | 164.15 g/mol |
| IUPAC Name | 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10F2O2/c1-2-6(5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11) |
| Standard InChI Key | JXURBFSZRFSASD-UHFFFAOYSA-N |
| SMILES | CCC1(CC(C1)(F)F)C(=O)O |
| Canonical SMILES | CCC1(CC(C1)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid is C₇H₁₀F₂O₂, with a molecular weight of 164.15 g/mol. The cyclobutane ring introduces significant ring strain, which influences the compound’s reactivity and conformational flexibility. The fluorine atoms at the 3,3-positions enhance electronegativity and metabolic stability, while the ethyl group contributes to lipophilicity. The carboxylic acid moiety enables hydrogen bonding and salt formation, making the compound suitable for pharmaceutical applications .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| Calculated LogP | ~1.5 (estimated) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 (2 F, 2 O) |
| Topological Polar Surface Area | 37.3 Ų (estimated) |
Synthesis and Manufacturing
The synthesis of 1-ethyl-3,3-difluorocyclobutane-1-carboxylic acid can be extrapolated from methods used for related fluorocyclobutane derivatives. A plausible three-step route involves:
Esterification of 3-Oxocyclobutanecarboxylic Acid
3-Oxocyclobutanecarboxylic acid is reacted with ethanol in the presence of concentrated sulfuric acid to yield ethyl 3-oxocyclobutanecarboxylate. This step typically proceeds at 70–80°C for 16–26 hours, with a sulfuric acid catalyst loading of 0.03 molar equivalents .
Reduction and Fluorination
Ethyl 3-oxocyclobutanecarboxylate undergoes reduction using sodium borohydride in ethanol, followed by fluorination with triethylamine hydrogen trifluoride and trifluoromethanesulfonic anhydride. The fluorination step is performed at −10–0°C to minimize side reactions, achieving a cis-trans isomer ratio of 1:1 .
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. For example, treatment with aqueous NaOH followed by acidification with HCl would cleave the ester group.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H₂SO₄, EtOH, 75°C, 24 h | 85–90% |
| Fluorination | Et₃N·3HF, (CF₃SO₂)₂O, CH₂Cl₂, −10°C | 70–80% |
| Hydrolysis | NaOH (aq), reflux; HCl (aq) | 90–95% |
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water due to the hydrophobic ethyl and fluorinated groups. The carboxylic acid group enhances solubility in basic aqueous solutions via salt formation.
Spectroscopic Data
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¹H NMR: Signals for the cyclobutane ring protons appear as complex multiplets (δ 2.5–3.5 ppm). The ethyl group shows a triplet for the CH₂CH₃ moiety (δ 1.2–1.4 ppm) and a quartet for the CH₂ adjacent to the carbonyl (δ 2.3–2.5 ppm).
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¹⁹F NMR: A singlet near δ −120 ppm corresponds to the two equivalent fluorine atoms .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch).
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